Cas no 2171769-66-5 (methyl 2-amino-6-methylhept-5-enoate)

Methyl 2-amino-6-methylhept-5-enoate is a chiral α-amino ester featuring a terminal alkene functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s structure combines an ester group and an amine moiety, enabling its use in peptide coupling reactions and as a precursor for heterocyclic compounds. The unsaturated side chain offers opportunities for further functionalization, such as cross-coupling or oxidation reactions. Its stereocenter allows for enantioselective synthesis, useful in producing biologically active molecules. The methyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly valuable in medicinal chemistry for constructing complex scaffolds.
methyl 2-amino-6-methylhept-5-enoate structure
2171769-66-5 structure
Product name:methyl 2-amino-6-methylhept-5-enoate
CAS No:2171769-66-5
MF:C9H17NO2
MW:171.23678278923
CID:6234848
PubChem ID:165508257

methyl 2-amino-6-methylhept-5-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-6-methylhept-5-enoate
    • 2171769-66-5
    • EN300-1299418
    • Inchi: 1S/C9H17NO2/c1-7(2)5-4-6-8(10)9(11)12-3/h5,8H,4,6,10H2,1-3H3
    • InChI Key: URRJTIKLMIRAFN-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CC/C=C(\C)/C)N)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3Ų

methyl 2-amino-6-methylhept-5-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1299418-5000mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
5000mg
$2858.0 2023-09-30
Enamine
EN300-1299418-5.0g
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
5g
$3520.0 2023-06-06
Enamine
EN300-1299418-0.5g
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
0.5g
$1165.0 2023-06-06
Enamine
EN300-1299418-50mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
50mg
$827.0 2023-09-30
Enamine
EN300-1299418-10000mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
10000mg
$4236.0 2023-09-30
Enamine
EN300-1299418-500mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
500mg
$946.0 2023-09-30
Enamine
EN300-1299418-2500mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
2500mg
$1931.0 2023-09-30
Enamine
EN300-1299418-1000mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
1000mg
$986.0 2023-09-30
Enamine
EN300-1299418-0.25g
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
0.25g
$1117.0 2023-06-06
Enamine
EN300-1299418-100mg
methyl 2-amino-6-methylhept-5-enoate
2171769-66-5
100mg
$867.0 2023-09-30

Additional information on methyl 2-amino-6-methylhept-5-enoate

Introduction to Methyl 2-amino-6-methylhept-5-enoate (CAS No. 2171769-66-5)

Methyl 2-amino-6-methylhept-5-enoate, a compound with the chemical formula C10H17NO2 and CAS number 2171769-66-5, is a versatile intermediate in organic synthesis and has garnered significant attention in the pharmaceutical and agrochemical industries. This compound, characterized by its 2-amino and 6-methylhept-5-en functional groups, exhibits promising properties that make it a valuable building block for various applications.

The structure of Methyl 2-amino-6-methylhept-5-enoate consists of a heptadiene backbone with an amino group at the second carbon and a methyl group at the sixth carbon. This unique arrangement contributes to its reactivity and makes it a suitable candidate for further functionalization. The presence of both an amino and a carboxylic acid-derived ester group allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and polymerization processes.

In recent years, the compound has been studied for its potential applications in drug development. The 2-amino group is particularly noteworthy as it can serve as a site for further derivatization, enabling the synthesis of more complex molecules. Researchers have explored its use in the preparation of peptidomimetics and other bioactive compounds, where the amino group can be incorporated into peptide-like structures to enhance binding affinity and specificity.

The agrochemical industry has also shown interest in Methyl 2-amino-6-methylhept-5-enoate due to its structural features. Its ability to undergo various chemical reactions makes it a useful precursor for synthesizing herbicides, fungicides, and plant growth regulators. For instance, the compound can be modified to introduce heterocyclic structures that are known to exhibit biological activity against pests and pathogens.

Recent studies have highlighted the compound's role in polymer chemistry. The unsaturated bond in the heptadiene backbone allows for polymerization reactions such as chain-growth polymerization, where Methyl 2-amino-6-methylhept-5-enoate can serve as a monomer. These polymers can exhibit unique properties depending on the reaction conditions and catalysts used, making them suitable for applications in coatings, adhesives, and specialty plastics.

The synthesis of Methyl 2-amino-6-methylhept-5-enoate typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include aldol condensation, Grignard reactions, and catalytic hydrogenation. The choice of synthetic pathway depends on the desired purity and yield of the final product. Advances in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

In terms of industrial applications, Methyl 2-amino-6-methylhept-5-enoate is valued for its compatibility with various solvents and its stability under different conditions. This makes it a preferred choice for formulating products that require consistent performance across diverse environments. Additionally, its relatively low toxicity profile enhances its suitability for use in consumer products and industrial processes.

The compound's potential in material science is another area of interest. Researchers have investigated its use as a monomer or additive in the production of advanced materials such as liquid crystals and conductive polymers. The ability to tailor the properties of these materials by incorporating Methyl 2-amino-6-methylhept-5-enoate into their structure opens up new possibilities for developing innovative technologies.

Economic considerations also play a significant role in the adoption of Methyl 2-amino-6-methylhept-5-enoate. The cost-effectiveness of its synthesis and its availability from multiple suppliers make it an attractive option for industries looking to optimize their production processes. As demand grows, efforts are being made to improve synthetic routes further, ensuring sustainable and scalable production methods.

The environmental impact of using Methyl 2-amino-6-methylhept-5-enoate is another important factor. Studies have shown that when handled properly, the compound does not pose significant environmental risks. However, like any chemical substance, it must be disposed of responsibly to minimize any potential harm to ecosystems. Regulatory guidelines provide frameworks for safe handling and disposal, ensuring that environmental protection remains a priority.

In conclusion, Methyl 2-amino-6-methylhept-5-enoate (CAS No. 2171769-66-5) is a multifunctional compound with broad applications across multiple industries. Its unique structural features make it valuable for drug development, agrochemical synthesis, polymer chemistry, and material science. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation and progress in various scientific fields.

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